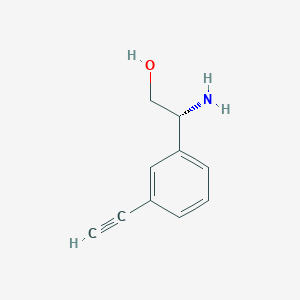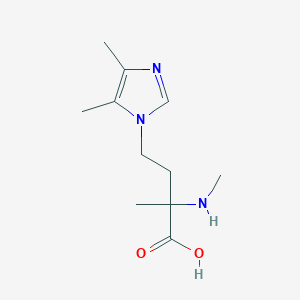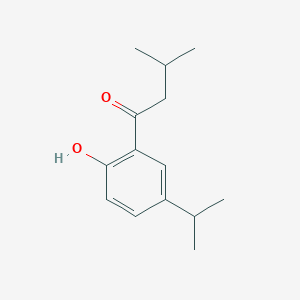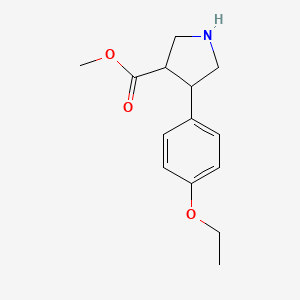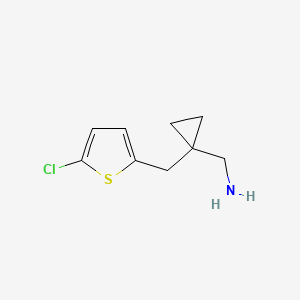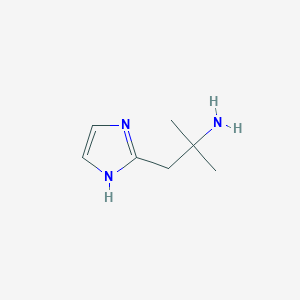
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine typically involves the condensation of an imidazole derivative with a suitable amine. One common method involves the reaction of 2-methylpropan-2-amine with 1H-imidazole-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the imidazole ring to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists due to its ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of agrochemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Methylimidazole: Similar structure but lacks the amine group.
1H-Imidazole-4-carboxaldehyde: Contains an aldehyde group instead of an amine.
2-Methyl-4-nitroimidazole: Contains a nitro group instead of an amine.
Uniqueness: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is unique due to the presence of both an imidazole ring and a tertiary amine group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)5-6-9-3-4-10-6/h3-4H,5,8H2,1-2H3,(H,9,10) |
InChI Key |
CCAZWLYMCBYOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



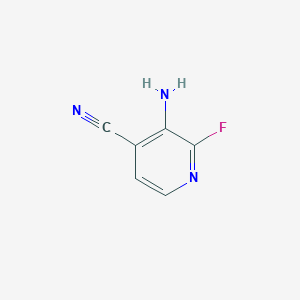
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)

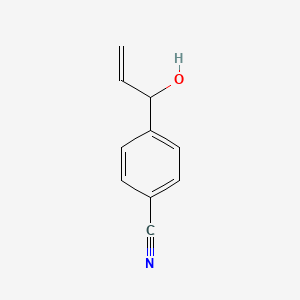
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)

